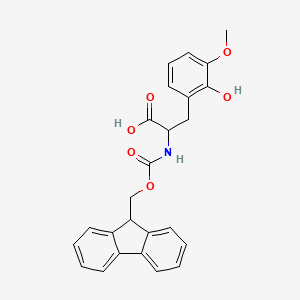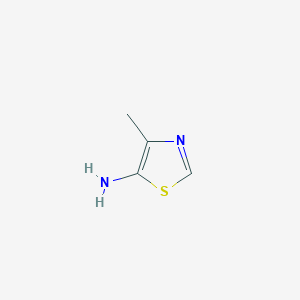![molecular formula C23H14N2O2S B2621961 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile CAS No. 392238-56-1](/img/structure/B2621961.png)
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile, commonly known as BTZO, is a small molecule that has attracted significant attention in recent years due to its potential applications in scientific research. BTZO belongs to a class of compounds known as thiazoles, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
BTZO has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. BTZO has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, BTZO has been shown to have anti-viral activity against several viruses, including HIV, influenza, and herpes simplex virus.
作用機序
The mechanism of action of BTZO is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. BTZO has been shown to inhibit the activity of several kinases, including JAK2, STAT3, and AKT, which are involved in cell proliferation and survival. In addition, BTZO has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory genes.
Biochemical and Physiological Effects
BTZO has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, BTZO has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. BTZO has also been shown to have anti-viral activity against several viruses, including HIV, influenza, and herpes simplex virus.
実験室実験の利点と制限
One advantage of using BTZO in lab experiments is its high potency and specificity. BTZO has been shown to have potent anti-cancer and anti-inflammatory effects at low concentrations, making it a useful tool for studying these processes in vitro and in vivo. However, one limitation of using BTZO in lab experiments is its potential toxicity. BTZO has been shown to be toxic to some cell types at high concentrations, and care must be taken when using it in experiments.
将来の方向性
There are several future directions for research involving BTZO. One area of interest is the development of BTZO derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of BTZO, particularly its effects on signaling pathways involved in cancer cell growth and inflammation. Finally, the potential clinical applications of BTZO, particularly in the treatment of cancer and inflammatory diseases, warrant further investigation.
合成法
BTZO can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 4-benzoylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol. Other methods of synthesis include the reaction of 2-aminothiophenol with 4-benzoylbenzonitrile in the presence of potassium carbonate and DMF, and the reaction of 2-mercaptobenzothiazole with 4-benzoylbenzaldehyde in the presence of acetic acid and acetic anhydride.
特性
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-benzoylphenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O2S/c24-14-18(23-25-19-8-4-5-9-20(19)28-23)22(27)17-12-10-16(11-13-17)21(26)15-6-2-1-3-7-15/h1-13,27H/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLYASQBVAQRHQ-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)
![1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2621879.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2621881.png)
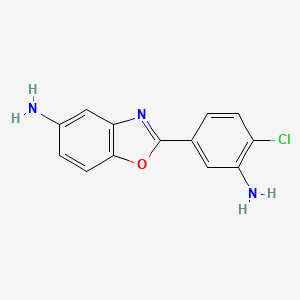
![[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2621884.png)
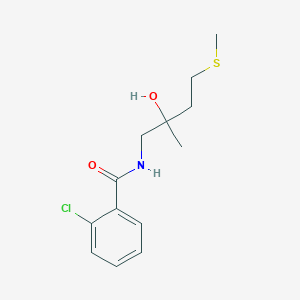
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)
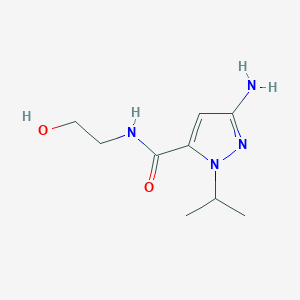



![7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2621899.png)
